molecular formula C13H10N2O B112091 4-(4-Aminophenoxy)benzonitrile CAS No. 17076-69-6

4-(4-Aminophenoxy)benzonitrile

Cat. No. B112091
CAS RN: 17076-69-6
M. Wt: 210.23 g/mol
InChI Key: YDNICCZCAISDAG-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)benzonitrile is a chemical compound with the molecular formula C13H10N2O . It has an average mass of 210.231 Da and a monoisotopic mass of 210.079315 Da .


Synthesis Analysis

The synthesis of benzonitriles, including 4-(4-Aminophenoxy)benzonitrile, can be achieved through various methods. One such method involves the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another method involves the use of aromatic compounds containing –NH2 as catalysts for phthalonitrile (PN) resin polymerization .


Molecular Structure Analysis

The molecular structure of 4-(4-Aminophenoxy)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .


Chemical Reactions Analysis

The polymerization process of 4-(4-Aminophenoxy)benzonitrile was tracked by a multi-purpose method, and ammonia gas was detected during the cross-linking processing for the first time . This suggests that the compound undergoes significant chemical reactions during polymerization.

Scientific Research Applications

Synthesis of High-Performance Resins

4-Aminophenoxy phthalonitrile (APPH) plays a crucial role in synthesizing high-performance bisphthalonitrile resins. APPH catalyzes the curing of specific phthalonitrile monomers, leading to resins with outstanding thermal stability, high modulus, and high glass transition temperature. These properties are enhanced with increased APPH content. The resins' thermal and dynamic mechanical properties have been studied using thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) (Sheng et al., 2014).

Synthesis of Polyimide Films

The compound 2,6-Bis(4-aminophenoxy)benzonitrile (26B4APBN), synthesized from 4-aminophenol (4AP) and 2,6-dichlorobenzonitrile (DCBN), is used to create polyamic acid and then converted into polyimide (PI) films. The structure of 26B4APBN monomer is characterized using Differential Scanning Calorimetry (DSC) and Fourier-transfer infrared (FTIR), and the impact of monomer molecule structure on polymers' contact angle is explored (Fu Ju-sun, 2008).

Synthesis of Polyamides and Poly(amide-imide)s

2,2-bis(4-Aminophenoxy) benzonitrile (4-APBN) is used in creating a series of polyamides and poly(amide–imide)s through direct poly-condensation with aromatic dicarboxylic acids and bis(carboxyphthalimide)s. These polymers, characterized by high inherent viscosities and glass transition temperatures, exhibit excellent solubility in aprotic polar solvents and significant thermal stability (Saxena et al., 2003).

Corrosion Inhibition Studies

Benzonitrile derivatives, including variants of 4-(4-Aminophenoxy)benzonitrile, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit excellent corrosion inhibition, with studies combining experimental methods and computational simulations to understand their effectiveness (Chaouiki et al., 2018).

Thermal Degradation Studies of Polymers

Poly(arylene ether nitrile)s, prepared using 2,6-dichlorobenzonitrile and variants of aminophenoxy benzonitrile, have been studied for their thermal and thermo-oxidative stability. The degradation mechanism of these polymers is analyzed using mass spectrometry and Fourier transform infrared spectroscopy, providing insights into the influence of benzonitrile units on thermal degradation behavior (Lisa et al., 2019).

Future Directions

The future directions of 4-(4-Aminophenoxy)benzonitrile research could involve further exploration of its polymerization mechanisms and potential applications. For instance, the compound has been used in the synthesis of cyano-containing polyimides, which have excellent energy-damping characteristics and solubility in various solvents .

properties

IUPAC Name

4-(4-aminophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNICCZCAISDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168939
Record name Benzonitrile, 4-(4-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17076-69-6
Record name Benzonitrile, 4-(4-aminophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017076696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-(4-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-aminophenoxy)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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